molecular formula C15H18N2O4 B11478882 Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate CAS No. 1020243-96-2

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate

Cat. No.: B11478882
CAS No.: 1020243-96-2
M. Wt: 290.31 g/mol
InChI Key: FHRFPVLDMOAFDZ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile, such as an acyl chloride or an ester.

    Esterification: The final step involves the esterification of the oxazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods

Industrial production of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxazole ring to a more saturated structure. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Benzylamine derivatives, acyl chlorides, esters.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzylcarbamoyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can be compared with other similar compounds, such as:

    Ethyl (benzylcarbamoyl)formate: Similar structure but with a formate group instead of an oxazole ring.

    Imidazole Derivatives: Compounds with an imidazole ring, which may have different biological activities and chemical properties.

    Indole Derivatives: Compounds with an indole ring, known for their diverse biological activities.

The uniqueness of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This compound features an isoxazole ring fused with an ethyl acetate moiety and a phenylmethyl amino group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions are crucial for assessing the therapeutic potential and safety profile of the compound. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Interaction Studies

Studies have employed various techniques to assess the binding affinity of this compound to specific biological targets. These include:

  • Molecular Docking : Predictive modeling to evaluate how well the compound fits into the active site of target proteins.
  • In Vitro Assays : Laboratory tests to measure the biological effects on cultured cells.

Case Studies

  • Antimicrobial Activity : A study conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited significant inhibition zones, indicating potent antimicrobial properties.
  • Anticancer Activity : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure/FeaturesBiological Activity
Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylateContains thiazole ringAntimicrobial
Methyl 4-(phenylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylatePyrimidine derivativeAnticancer
Benzyl 2-(dimethylamino)-4-methylthiazole-5-carboxylic acidThiazole derivativeAnti-inflammatory

This compound stands out due to its specific combination of an isoxazole ring system and a phenylmethyl amino group, which collectively contribute to its distinct pharmacological profile compared to other similar compounds.

Properties

CAS No.

1020243-96-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C15H18N2O4/c1-2-20-14(18)9-12-8-13(17-21-12)15(19)16-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19)

InChI Key

FHRFPVLDMOAFDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=NO1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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